

# Application Notes and Protocols for JTV-519 Fumarate in Isolated Cardiomyocytes

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## Compound of Interest

Compound Name: JTV-519 fumarate

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## Introduction

JTV-519, also known as K201, is a 1,4-benzothiazepine derivative with significant potential in cardiovascular research and drug development.[1][2] It is recognized for its cardioprotective and antiarrhythmic properties, primarily attributed to its ability to stabilize the closed state of the cardiac ryanodine receptor (RyR2).[1][3] This stabilization reduces diastolic calcium ( $\text{Ca}^{2+}$ ) leak from the sarcoplasmic reticulum (SR), a key factor in the pathophysiology of cardiac arrhythmias and heart failure.[1][4][5] Additionally, JTV-519 exhibits multi-channel blocking effects, inhibiting various ion currents in cardiomyocytes, including sodium (INa), potassium (IK1, IKr), and calcium (ICa) currents.[3][5]

These application notes provide a comprehensive overview of the experimental use of **JTV-519 fumarate** in isolated cardiomyocytes, including detailed protocols, data summaries, and visualizations of the underlying signaling pathways and experimental workflows.

## Data Presentation

The following tables summarize the quantitative data from various studies on the effects of JTV-519 on isolated cardiomyocytes.

Table 1: Effects of JTV-519 on Sarcoplasmic Reticulum (SR)  $\text{Ca}^{2+}$  Leak and Content

Species/Cell Type	JTV-519 Concentration	Experimental Condition	Effect on SR Ca <sup>2+</sup> Leak	Effect on SR Ca <sup>2+</sup> Content	Reference
HL-1 Cardiomyocytes	1 $\mu$ M	Hypoxia (1% O <sub>2</sub> )	Reduced by 35%	No significant effect	[6]
HL-1 Cardiomyocytes	1 $\mu$ M	Control (12% O <sub>2</sub> )	Reduced by 52%	No significant effect	[6]
Murine Cardiomyocytes	1 $\mu$ mol·L <sup>-1</sup>	Ouabain-induced Ca <sup>2+</sup> overload	Significantly reduced Ca <sup>2+</sup> spark frequency	Decreased	[7]
Rabbit Cardiomyocytes	1 $\mu$ mol/L	$\beta$ -escin-permeabilized	Reduced Ca <sup>2+</sup> wave frequency and velocity	No change	[8][9]
Rabbit Cardiomyocytes	3 $\mu$ mol/L	$\beta$ -escin-permeabilized	Abolished Ca <sup>2+</sup> waves	Reduced to ~73% of control	[8][9]
Calstabin-2+/- Cardiomyocytes	1 $\mu$ M	Isoproterenol (100 nM) + Rapid Pacing	Reduced aberrant diastolic Ca <sup>2+</sup> release	Reduced by 9 $\pm$ 0.3% (in ISO-treated)	[4]

Table 2: Effects of JTV-519 on Ca<sup>2+</sup> Transients and Ion Currents

Species/Cell Type	JTV-519 Concentration	Effect on Ca <sup>2+</sup> Transient Amplitude	Effect on L-type Ca <sup>2+</sup> Current (I <sub>Ca,L</sub> )	Reference
Rabbit Cardiomyocytes	<1 µmol/L	No significant effect	No significant effect	[9]
Rabbit Cardiomyocytes	1 µmol/L	Decreased to 83 ± 7% of control	No significant effect	[8][9]
Rabbit Cardiomyocytes	3 µmol/L	Decreased to 60 ± 7% of control	Reduced to 66 ± 8% of control	[8][9]
Rat Cardiomyocytes	Not specified	Inhibition	Inhibition	[2]
Guinea Pig Cardiomyocytes	Not specified	Not specified	Inhibition	[2]

## Experimental Protocols

### Protocol 1: Isolation of Adult Ventricular Cardiomyocytes

This protocol is adapted from methodologies used for isolating rat and rabbit ventricular cardiomyocytes.[2][10]

Materials:

- Perfusion Buffer (KH): (in mmol/L) 120 NaCl, 5.4 KCl, 20 HEPES, 0.52 NaH<sub>2</sub>PO<sub>4</sub>, 3.5 MgCl<sub>2</sub>·6H<sub>2</sub>O, 20 Taurine, 10 Creatine, 11.1 Glucose. Adjust pH to 7.4 with NaOH.
- Enzyme Solution: KH buffer containing 1 mg/mL Collagenase (Type I) and 0.1 mg/mL Protease (Type XIV).
- Wash Solution: Nominally Ca<sup>2+</sup>-free KH solution containing 1% Bovine Serum Albumin (BSA).
- Adult rat or rabbit.

- Langendorff perfusion system.

Procedure:

- Euthanize the animal according to approved institutional guidelines.
- Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.
- Perfuse the heart with KH buffer for approximately 5 minutes to clear the blood.
- Switch to the Enzyme Solution and perfuse for approximately 6-10 minutes, or until the heart becomes flaccid.
- Perfuse with the Wash Solution for 6 minutes to remove the enzymes.
- Detach the ventricles and gently mince the tissue in the Wash Solution.
- Gently triturate the tissue with a pipette to release individual cardiomyocytes.
- Allow the cells to settle, then resuspend in a suitable culture medium with gradually increasing  $\text{Ca}^{2+}$  concentrations.

## Protocol 2: Measurement of SR $\text{Ca}^{2+}$ Leak Induced by $\text{Ca}^{2+}$ Overload

This protocol describes the induction of SR  $\text{Ca}^{2+}$  leak using ouabain and its measurement.[\[7\]](#)

Materials:

- Isolated ventricular cardiomyocytes.
- Fluorescent  $\text{Ca}^{2+}$  indicator: Fluo-5N, AM or Fura-2, AM.
- **JTV-519 Fumarate** Stock Solution: Dissolve in DMSO to a stock concentration of 1  $\text{mmol}\cdot\text{L}^{-1}$ .[\[10\]](#)
- Ouabain Stock Solution.

- Confocal microscope or a system for measuring intracellular  $\text{Ca}^{2+}$ .
- Field stimulation apparatus.

#### Procedure:

- **Loading with  $\text{Ca}^{2+}$  Indicator:** Incubate the isolated cardiomyocytes with the chosen fluorescent  $\text{Ca}^{2+}$  indicator according to the manufacturer's protocol. Allow for de-esterification (typically 30 minutes).[\[10\]](#)
- **Baseline Measurement:** Place the coverslip with cardiomyocytes on the microscope stage and perfuse with a modified Krebs-Henseleit solution at  $37^{\circ}\text{C}$ .[\[10\]](#) Record baseline  $\text{Ca}^{2+}$  transients and spontaneous  $\text{Ca}^{2+}$  release events (sparks or waves) while field-stimulating the cells.
- **JTV-519 Pre-incubation:** Perfuse the cells with the solution containing the desired concentration of JTV-519 (e.g.,  $1\ \mu\text{mol}\cdot\text{L}^{-1}$ ) for a pre-incubation period (e.g., 1 hour).[\[7\]](#) A parallel set of experiments with the vehicle (DMSO) should be performed as a control.[\[10\]](#)
- **Induction of  $\text{Ca}^{2+}$  Overload:** Introduce ouabain into the perfusion solution to induce SR  $\text{Ca}^{2+}$  overload and subsequent  $\text{Ca}^{2+}$  leak.
- **Data Acquisition:** Record  $\text{Ca}^{2+}$  sparks and waves using confocal line-scan imaging. Quantify the frequency, amplitude, and duration of these events.
- **SR  $\text{Ca}^{2+}$  Load Assessment:** At the end of the experiment, rapidly apply a high concentration of caffeine (e.g., 10 mM) to release the total SR  $\text{Ca}^{2+}$  content and estimate the SR  $\text{Ca}^{2+}$  load.[\[4\]](#)[\[11\]](#)

## Protocol 3: Electrophysiological Recording of Ion Currents

This protocol outlines the whole-cell patch-clamp technique to measure the effects of JTV-519 on various ion currents.

#### Materials:

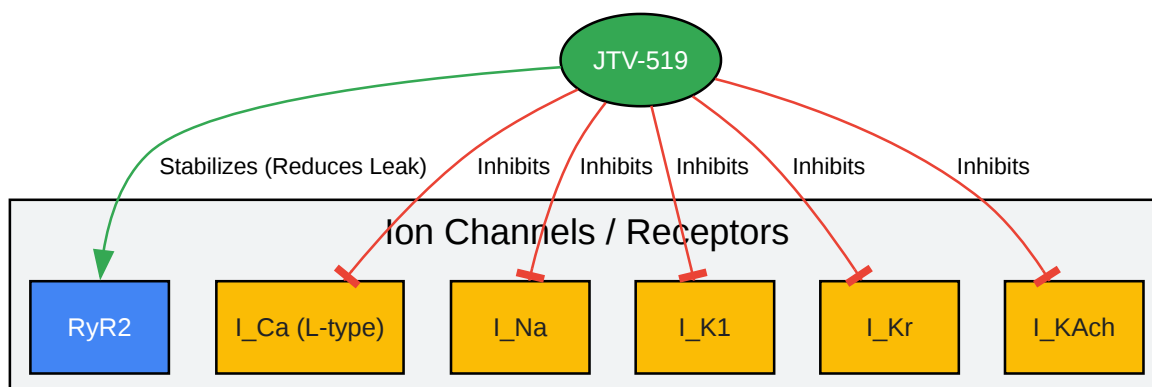
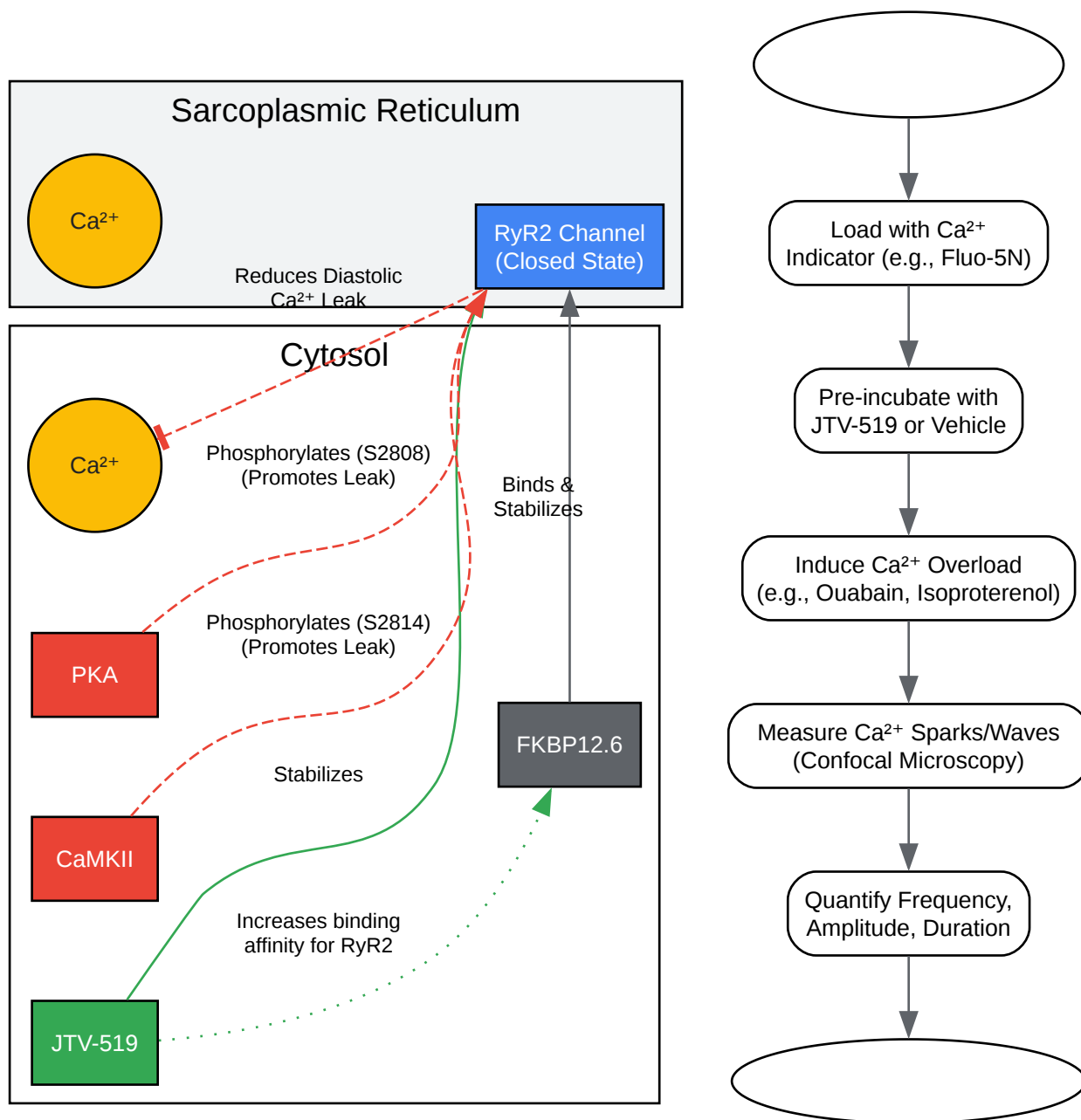
- Isolated ventricular cardiomyocytes.
- Patch-clamp rig with amplifier and data acquisition system.
- Borosilicate glass capillaries for pipette fabrication.
- External Solution: Tyrode's solution containing (in mmol/L): 140 NaCl, 5.4 KCl, 1.8 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution: Specific to the ion current being measured. For example, for I<sub>Ca,L</sub>, a Cs<sup>+</sup>-based solution is used to block K<sup>+</sup> currents.
- **JTV-519 Fumarate.**

#### Procedure:

- Place isolated cardiomyocytes in the recording chamber on an inverted microscope.
- Pull patch pipettes with a resistance of 2-4 MΩ when filled with the internal solution.
- Form a giga-ohm seal with a cardiomyocyte and then rupture the membrane to achieve the whole-cell configuration.
- Apply specific voltage-clamp protocols to elicit the ion current of interest (e.g., a step depolarization to measure I<sub>Ca,L</sub>).
- Record baseline currents.
- Perfuse the cell with the external solution containing the desired concentration of JTV-519.
- Record the ion currents again in the presence of the drug to determine its effect.
- Analyze the changes in current amplitude, kinetics, and voltage-dependence.

## Mandatory Visualizations

## Signaling Pathways and Mechanisms of Action



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